Tert-butyl 3-((2-(pyridin-2-yl)ethyl)amino)pyrrolidine-1-carboxylate
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Description
Tert-butyl 3-((2-(pyridin-2-yl)ethyl)amino)pyrrolidine-1-carboxylate: is a chemical compound that features a pyrrolidine ring substituted with a tert-butyl group and a pyridin-2-yl ethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-((2-(pyridin-2-yl)ethyl)amino)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the Pyridin-2-yl Ethylamino Group: This step involves the alkylation of the pyrrolidine ring with a pyridin-2-yl ethylamine derivative under basic conditions.
Protection with Tert-butyl Group: The final step is the protection of the amino group with a tert-butyl group using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Properties
Molecular Formula |
C16H25N3O2 |
---|---|
Molecular Weight |
291.39 g/mol |
IUPAC Name |
tert-butyl 3-(2-pyridin-2-ylethylamino)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-11-8-14(12-19)18-10-7-13-6-4-5-9-17-13/h4-6,9,14,18H,7-8,10-12H2,1-3H3 |
InChI Key |
JSSNVMZDHJOTOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NCCC2=CC=CC=N2 |
Origin of Product |
United States |
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